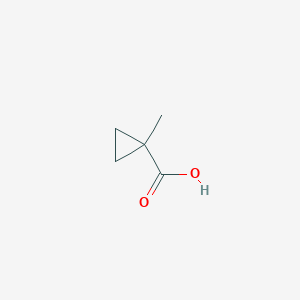

1-Methylcyclopropane-1-carboxylic acid

Vue d'ensemble

Description

L'acide 1-méthylcyclopropanecarboxylique est un composé organique de formule moléculaire C₅H₈O₂ et de masse molaire 100,12 g/mol Il s'agit d'un dérivé du cyclopropane, caractérisé par un cycle cyclopropane substitué par un groupe méthyle et un groupe acide carboxylique

Méthodes De Préparation

L'acide 1-méthylcyclopropanecarboxylique peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction du cyclopropane avec le dioxyde de carbone en présence d'un catalyseur pour former de l'acide cyclopropanecarboxylique, qui est ensuite méthylé pour donner de l'acide 1-méthylcyclopropanecarboxylique . Les méthodes de production industrielle peuvent impliquer des procédés similaires, mais sont optimisées pour obtenir des rendements plus élevés et une rentabilité optimale.

Analyse Des Réactions Chimiques

L'acide 1-méthylcyclopropanecarboxylique subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former les cétones ou les aldéhydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en un alcool.

Substitution : Le groupe acide carboxylique peut être substitué par d'autres groupes fonctionnels par réaction avec des réactifs appropriés.

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et des réactifs de substitution comme le chlorure de thionyle . Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

L'acide 1-méthylcyclopropanecarboxylique a plusieurs applications dans la recherche scientifique :

Biologie : Le composé est étudié pour ses interactions avec les molécules biologiques et ses effets potentiels sur les voies biologiques.

Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, y compris son rôle de ligand pour des récepteurs spécifiques.

Mécanisme d'action

Le mécanisme par lequel l'acide 1-méthylcyclopropanecarboxylique exerce ses effets implique son interaction avec des cibles moléculaires telles que les récepteurs des acides gras libres. Ces interactions peuvent moduler les voies biologiques et entraîner des réponses physiologiques spécifiques . Les voies exactes et les cibles moléculaires font l'objet de recherches en cours.

Applications De Recherche Scientifique

Structure-Activity Relationship Studies

MCPA has been utilized in structure-activity relationship (SAR) studies of small carboxylic acids. These studies aim to understand how the chemical structure of compounds influences their biological activity. MCPA serves as a model compound to explore interactions with various biological targets, including receptors involved in metabolic processes .

Ethylene Regulation in Agriculture

One of the most significant applications of MCPA is its role in regulating ethylene biosynthesis in plants. Ethylene is a key hormone that influences fruit ripening and senescence. MCPA acts as an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene production. By inhibiting ACC synthase and ACC oxidase activities, MCPA can delay ripening processes, thereby extending the shelf life of fruits and vegetables .

Case Study: Fruit Storage

A study demonstrated that treatment with MCPA significantly reduced ethylene production and delayed ripening in various apple cultivars during cold storage. The results indicated enhanced storability and maintained fruit quality over extended periods .

Pharmaceutical Intermediate

MCPA is also explored as an intermediate in the synthesis of pharmaceuticals. Its unique cyclopropane structure allows it to participate in various chemical reactions, making it a valuable building block for developing new drugs . The compound's ability to undergo functionalization reactions can lead to derivatives with enhanced bioactivity.

Comparative Analysis of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Structure-Activity Studies | Investigates the relationship between structure and biological activity | Aids in drug design and development |

| Ethylene Regulation | Inhibits ethylene biosynthesis to delay ripening | Extends shelf life of fruits |

| Pharmaceutical Synthesis | Serves as an intermediate for drug development | Enables creation of novel therapeutic agents |

Mécanisme D'action

The mechanism by which 1-methylcyclopropanecarboxylic acid exerts its effects involves its interaction with molecular targets such as free fatty acid receptors. These interactions can modulate biological pathways and result in specific physiological responses . The exact pathways and molecular targets are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

L'acide 1-méthylcyclopropanecarboxylique peut être comparé à d'autres dérivés du cyclopropane tels que :

Acide cyclopropanecarboxylique : Il n'a pas le groupe méthyle, ce qui entraîne une réactivité et des applications différentes.

Acide 2-méthylcyclopropanecarboxylique : Le groupe méthyle est positionné différemment, ce qui affecte ses propriétés chimiques et ses utilisations.

Acide cyclopentanecarboxylique : Il contient une structure cyclique plus grande, ce qui conduit à un comportement chimique et à des applications distincts.

Activité Biologique

1-Methylcyclopropane-1-carboxylic acid (MCPA) is a cyclopropane derivative that has garnered attention due to its potential biological activities, particularly in the context of plant physiology and food preservation. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : CHO

- Molecular Weight : 100.12 g/mol

- CAS Number : 6914-76-7

- IUPAC Name : this compound

MCPA is primarily known for its role as an inhibitor of ethylene biosynthesis in plants. Ethylene is a critical hormone that regulates various physiological processes, including fruit ripening and senescence. The compound acts by interfering with the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene, thereby delaying ripening and extending shelf life in fruits.

Inhibition of Ethylene Production

Research indicates that MCPA can significantly reduce ethylene production in various fruits. This effect is crucial for prolonging the storage life of perishable goods. For instance, studies have shown that treatment with MCPA leads to decreased levels of ACC and reduced activity of ACC oxidase, an enzyme involved in ethylene production.

| Study | Fruit Type | Effect of MCPA | Reference |

|---|---|---|---|

| Study 1 | Mango | Delayed decay | |

| Study 2 | Apples | Enhanced storability | |

| Study 3 | Peaches | Reduced ripening |

Case Studies

Several studies have highlighted the effectiveness of MCPA in various applications:

- Mango Preservation : A study demonstrated that MCPA treatment significantly delayed the ripening process in mangoes stored under ambient conditions. The compound inhibited the increase in ethylene levels, thereby extending the shelf life of the fruit .

- Apple Cultivars : Research involving multiple apple cultivars showed that MCPA treatment enhanced storability and reduced weight loss during cold storage. The results indicated a significant decrease in internal ethylene concentration (IEC) after treatment .

- Peach Quality : In peaches, MCPA was found to inhibit aroma emission during early storage, which is critical for maintaining fruit quality. The compound also delayed color changes associated with ripening .

Potential Applications

Given its biological activity, MCPA has potential applications in:

- Agriculture : As a natural plant growth regulator to delay ripening and senescence.

- Food Industry : As a preservative to enhance the shelf life of fruits and vegetables.

Propriétés

IUPAC Name |

1-methylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZKLZKLNKQFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219201 | |

| Record name | 1-Methylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6914-76-7 | |

| Record name | 1-Methylcyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006914767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.